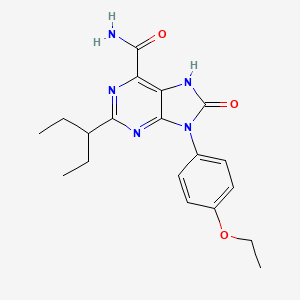
9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide, also known as EPC or Compound A, is a synthetic compound that belongs to the class of purine analogues. It has been extensively studied for its potential use in various scientific research applications, including cancer treatment, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Polymer Development
- Polymer Development : This compound has been used in the synthesis of polymers that emit yellow and green light, indicating potential applications in the development of new polymeric light emitting diodes (PLEDs) with green and yellow emissions. The synthesis process involves Ullmann and Suzuki couplings, demonstrating its role in developing advanced materials for electronic applications (Aydın & Kaya, 2012).
Applications in Solid Phase Synthesis
- Solid Phase Synthesis : The compound has been utilized in creating new linkers for solid phase synthesis. These linkers exhibit higher acid stability compared to standard trityl resins, expanding its use in the synthesis of diverse chemical structures (Bleicher, Lutz, & Wuethrich, 2000).
Involvement in Novel Heterocyclic Systems
- Heterocyclic System Synthesis : It has played a role in the creation of novel heterocyclic systems, such as pyrido[3,2- c ]pyrrolo[2,3- e ]azocin-7(6 H )-one, showcasing its utility in expanding the diversity of chemical compounds for various research applications (Deady & Devine, 2006).
Role in Antiviral Research
- Antiviral Research : This compound class has been explored for its antiviral properties, particularly against herpesviruses and retroviruses. These studies contribute to understanding and potentially developing new antiviral agents (Duckworth, Harnden, Perkins, & Planterose, 1991).
Involvement in Antimycobacterial Drug Development
- Antimycobacterial Drug Research : Research has been conducted on the synthesis of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines for their activity against Mycobacterium tuberculosis. These studies are crucial in the development of potential antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Contributions to Analytical Chemistry
- Analytical Chemistry : The compound has been used in the study of thermal decomposition of polyetherurethanes, which is important for understanding the stability and degradation properties of these materials (Kulesza, Pielichowski, & German, 2006).
Anticancer Drug Research
- Anticancer Research : This compound class has been involved in synthesizing organotin(IV) complexes, which are being evaluated as potential anticancer drugs. These studies contribute to the search for new cancer treatments (Basu Baul, Basu, Vos, & Linden, 2009).
Eigenschaften
IUPAC Name |
9-(4-ethoxyphenyl)-8-oxo-2-pentan-3-yl-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-4-11(5-2)17-21-14(16(20)25)15-18(23-17)24(19(26)22-15)12-7-9-13(10-8-12)27-6-3/h7-11H,4-6H2,1-3H3,(H2,20,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIBUDSSTIGMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=C(C=C3)OCC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

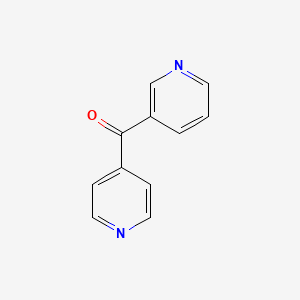
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2893794.png)
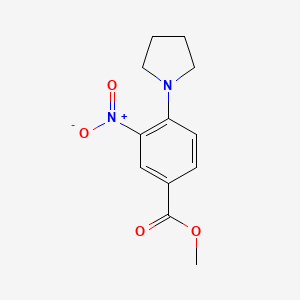
![1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-5-amine](/img/structure/B2893796.png)

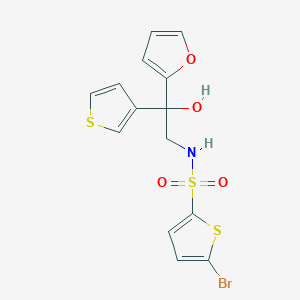
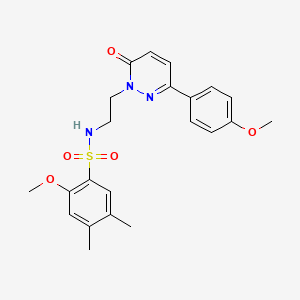

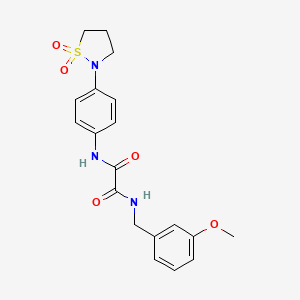
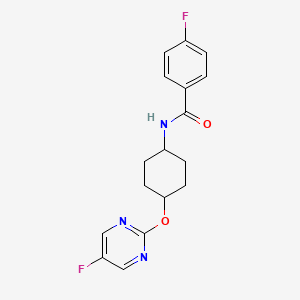
![1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2893808.png)
![4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2893810.png)
![1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2893813.png)
![7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2893815.png)